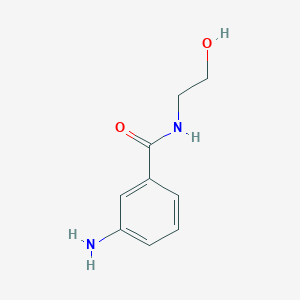

3-amino-N-(2-hydroxyethyl)benzamide

Description

Foundational Significance of Benzamide (B126) Scaffolds in Organic Synthesis and Chemical Biology

The benzamide scaffold is of fundamental importance in organic synthesis and chemical biology due to its chemical stability and its capacity for diverse functionalization. The amide bond is a common feature in many biologically active molecules, and its presence within the benzamide structure provides a robust starting point for creating extensive libraries of compounds. researchgate.netnih.gov These derivatives are useful as intermediates in the synthesis of various biologically active molecules. researchgate.net The ability to modify the benzene (B151609) ring and the amide group allows chemists to fine-tune the properties of the resulting compounds, leading to the development of molecules with specific biological activities. ontosight.airesearchgate.net

Overview of Distinctive Structural Motifs and Their Research Implications

Key structural modifications and their implications include:

Ring Substituents: The addition of groups like halogens, methoxy (B1213986) groups, or alkyl chains can alter the lipophilicity and steric profile of the molecule, which can, in turn, affect its biological activity. ontosight.ainih.gov

N-Substitution: The substituent on the amide nitrogen plays a crucial role in the molecule's properties. For example, the presence of a hydrophilic group like a hydroxyethyl (B10761427) chain can increase water solubility.

Complex Scaffolds: Benzamide moieties are often incorporated into more complex molecular architectures, such as polycyclic systems or linked to other heterocyclic rings like pyrrolidine (B122466) or isoindoline, to create compounds with highly specific functions. ontosight.aiontosight.ai These complex derivatives are often designed to interact with specific biological targets. nih.gov

The study of these structural motifs and their impact on a molecule's function is a key aspect of structure-activity relationship (SAR) studies, which are vital in the fields of drug discovery and materials science. nih.govtandfonline.comnih.gov

Contextualization within Broader Research Fields

The adaptable nature of the benzamide scaffold has led to its application in a multitude of research fields.

Medicinal Chemistry: This is one of the most prominent areas for benzamide derivatives. They have been investigated for a vast range of therapeutic applications, including as anti-inflammatory, antimicrobial, anticancer, and neuroactive agents. researchgate.netontosight.aiontosight.ai Numerous drugs and clinical candidates are based on a benzamide structure. google.comresearchgate.net The ability to design benzamide derivatives that can act as inhibitors for specific enzymes, such as histone deacetylases (HDACs) or smoothened (SMO) antagonists, highlights their importance in developing targeted therapies. researchgate.netnih.govresearchgate.net

Agrochemicals: In the field of agriculture, benzamide derivatives have been developed as effective herbicides, fungicides, and insecticides. jst.go.jpgoogle.comwipo.int By interfering with essential biological processes in pests and weeds, these compounds help to protect crops and improve yields. jst.go.jp Research in this area focuses on creating new derivatives with enhanced potency and selectivity. google.com

Materials Science: Benzamide derivatives are also explored for their use in materials science. Their ability to form ordered structures through hydrogen bonding makes them interesting candidates for the development of novel polymers and crystalline materials. acs.orgevitachem.com For example, they have been used in the creation of modified poly(ester-amide) resins to improve properties like adhesion and flexibility. evitachem.com

Physicochemical Properties of 3-amino-N-(2-hydroxyethyl)benzamide

While the broader class of benzamide derivatives has been extensively studied, this compound is primarily recognized as a chemical building block. biosynth.comenaminestore.com Its publicly available data is largely confined to physicochemical properties provided by chemical suppliers. Detailed research findings on its specific synthesis or applications are not widely documented in peer-reviewed literature.

Below is a table summarizing the known properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 103956-05-4 | biosynth.comsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₉H₁₂N₂O₂ | enaminestore.comchemicalbook.combldpharm.com |

| Molecular Weight | 180.21 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 67 - 69 °C | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ~95% | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

This data is compiled from chemical supplier catalogs and is intended for research purposes. It has not been independently verified by peer-reviewed studies.

The structure of this compound, featuring a primary amino group on the benzene ring and a hydroxyethyl group on the amide nitrogen, suggests it is a useful intermediate for the synthesis of more complex molecules with potential applications in the fields mentioned above. However, at present, it largely serves as a starting material for further chemical elaboration.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-8-3-1-2-7(6-8)9(13)11-4-5-12/h1-3,6,12H,4-5,10H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNCHYPESPHBPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches

Classical Synthetic Routes for 3-amino-N-(2-hydroxyethyl)benzamide and Analogs

The foundational methods for synthesizing this compound and related structures predominantly involve well-established amidation and condensation reactions. These classical approaches offer reliability and are often the first choice for straightforward synthesis.

Amidation and Condensation Reactions

The most direct route to this compound involves the formation of an amide bond between a 3-aminobenzoic acid derivative and ethanolamine (B43304). A common approach is the reaction of 3-aminobenzoic acid with a suitable activating agent, followed by the addition of ethanolamine. For instance, 3-aminobenzoic acid can be converted to its acyl chloride, which then readily reacts with ethanolamine to form the desired product. google.com

Alternatively, condensation reactions can be employed. One such method involves the direct condensation of gentisate (2,5-dihydroxybenzoate) esters with ethanolamine. google.com This reaction can be carried out neat or in the presence of a solvent like methanol (B129727) or ethanol (B145695). google.com Another variation includes the use of coupling reagents that facilitate the direct formation of the amide bond from the carboxylic acid and amine, a common strategy in peptide synthesis that minimizes the need for harsh reaction conditions. acs.org

A notable rearrangement reaction has been observed where 2-aminoethyl benzoate, the ester formed from benzoic acid and ethanolamine, spontaneously rearranges to form N-(2-hydroxyethyl)benzamide. chemrxiv.org This occurs as the C-N amide bond is thermodynamically more stable than the C-O ester bond. chemrxiv.org

Reactant Specificity and Reaction Conditions

The choice of reactants and reaction conditions is crucial for optimizing the yield and purity of the final product. For instance, in the amidation of 3-aminobenzoic acid, the use of a protecting group on the amino functionality may be necessary to prevent side reactions.

The reaction of 2-aminobenzamide (B116534) with ethylene (B1197577) oxide in a suitable solvent like ethanol or methanol, often catalyzed by a base such as sodium hydroxide, represents a specific method for synthesizing the 2-amino isomer, 2-amino-N-(2-hydroxyethyl)benzamide. Similarly, the synthesis of N-(2-hydroxyethyl)benzamide can be achieved by reacting benzoyl chloride with ethanolamine in dichloromethane (B109758) at 0°C, using triethylamine (B128534) to neutralize the hydrochloric acid byproduct.

The table below summarizes various classical synthetic approaches for benzamide (B126) derivatives.

| Starting Materials | Reagents and Conditions | Product | Reference(s) |

| 3-Aminobenzoic acid, Ethanolamine | Acyl chloride formation, then amidation | This compound | google.com |

| Gentisate esters, Ethanolamine | Direct condensation (neat or in alcohol) | 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide | google.com |

| Benzoic acid, Ethanolamine | Esterification followed by rearrangement | N-(2-hydroxyethyl)benzamide | chemrxiv.org |

| 2-Aminobenzamide, Ethylene oxide | Sodium hydroxide, Ethanol/Methanol | 2-amino-N-(2-hydroxyethyl)benzamide | |

| Benzoyl chloride, Ethanolamine | Triethylamine, Dichloromethane, 0°C | N-(2-hydroxyethyl)benzamide |

Catalytic Strategies in Benzamide Synthesis

To enhance efficiency, selectivity, and sustainability, various catalytic strategies have been developed for the synthesis of benzamides, including the use of metal catalysts and enzymes.

Metal-Catalyzed Reaction Development

Transition metal-catalyzed reactions have emerged as powerful tools for C-H bond activation and cross-coupling reactions, offering more atom-economical routes to benzamides. researchgate.net Palladium catalysts, for example, can facilitate the direct amidocarboxylation of arenes with isocyanides, providing a versatile method for synthesizing a wide range of benzamide derivatives from readily available starting materials. researchgate.net Copper-catalyzed reactions have also been employed for the synthesis of quinazolinones from 2-aminobenzamides, showcasing the utility of these less expensive metals. researchgate.netacs.org Iron-catalyzed multicomponent reactions provide an efficient and environmentally friendly pathway to benzimidazole (B57391) derivatives. nih.gov

The following table highlights some metal-catalyzed approaches to benzamide and related heterocyclic synthesis.

| Catalyst | Reactants | Reaction Type | Product Class | Reference(s) |

| Palladium | Arenes, Isocyanides | C-H bond activation, Amidocarboxylation | Benzamides | researchgate.net |

| Copper(I) | 2-Aminobenzamide, DMF | Oxidative cyclization | Quinazolinones | researchgate.net |

| Copper(II) | o-Aminobenzamides, 2-Iodoisothiocyanates | Domino-double annulation | Benzo researchgate.netdntb.gov.uathiazolo[2,3-b]quinazolin-12-ones | acs.org |

| Iron(III) | Benzo-1,2-quinone, Aldehydes, Ammonium acetate | One-pot, three-component domino reaction | Benzimidazoles | nih.gov |

| Manganese(I) | 2-Aminobenzylalcohol, Primary amides | Acceptorless dehydrogenative coupling | 2-Substituted quinazolines | mdpi.com |

Design and Synthesis of Novel Derivatives

The core structure of this compound serves as a scaffold for the design and synthesis of novel derivatives with potentially enhanced or new biological activities. This often involves modifying the substituents on the aromatic ring or the N-hydroxyethyl side chain.

For instance, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives have been designed and synthesized as potential anti-influenza agents. nih.gov The synthesis involved a multi-step process starting from the appropriate quinoline (B57606) and benzoic acid precursors. nih.gov Similarly, novel N-benzothiazol-2-yl benzamide derivatives have been prepared as potential allosteric activators of human glucokinase. japsonline.com The synthetic route for these compounds involved the reaction of 3-(chlorosulfonyl)benzoic acid with various amines to form sulfonamides, which were then further reacted to yield the final products. japsonline.com

Other examples include the synthesis of 3-((4-benzylpyridin-2-yl)amino)benzamides as GPR52 G protein-biased agonists and 2,4-dianilinopyrimidine derivatives containing N-substituted benzamides as potential FAK inhibitors. nih.govmdpi.com The synthesis of these complex molecules often involves palladium-catalyzed cross-coupling reactions and standard amide bond formation techniques. nih.gov

The design of these derivatives is often guided by computational studies, such as molecular docking, to predict their interaction with biological targets. nih.gov

Selective Functional Group Transformations

The inherent reactivity of the amino, hydroxyethyl (B10761427), and amide functionalities within this compound allows for a variety of selective chemical modifications, including oxidation, reduction, and substitution reactions.

The primary aromatic amino group is a key site for transformations. It can undergo oxidation to introduce nitro functionalities, a common strategy for further derivatization. Conversely, the amide and other reducible groups can be selectively reduced. For instance, the reduction of carboxylic acids to alcohols is a fundamental transformation, and while challenging due to the low electrophilicity of the carbonyl carbon, various hydride reagents can be employed. orgsyn.org However, the reduction of amides often requires specific conditions to avoid unwanted side reactions. A metal-free approach using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst with hydrosilanes has been shown to chemoselectively reduce the keto group of α-keto amides to afford α-hydroxy amides, or to completely reduce both the keto and amide groups to yield β-amino alcohols. rsc.org

Substitution reactions on the amino group are also prevalent. For example, the synthesis of 3-(dimethylamino)-N-(2-hydroxyethyl)benzamide has been achieved by reacting 3-dimethylaminobenzoic acid with oxalyl chloride and then with ethanolamine. whiterose.ac.uk This highlights the potential for introducing various alkyl or aryl substituents to the nitrogen atom.

The hydroxyethyl group offers another handle for modification. The hydroxyl group can be substituted with other functional groups using appropriate reagents. This allows for the extension of the side chain or the introduction of different functionalities.

The amide bond itself, while generally stable, can be formed through various coupling reactions. A notable development is the cesium carbonate-promoted direct amidation of unactivated esters with amino alcohol derivatives, which proceeds under mild conditions and shows good compatibility with a range of substrates. acs.org This method has been successfully applied to the synthesis of benzamide derivatives with yields up to 90%. acs.org

Incorporation of Chiral Moieties

The synthesis of chiral derivatives of this compound is of significant interest, as chirality is a crucial factor in the biological activity of many molecules. Chemo-enzymatic approaches, which combine chemical and enzymatic steps, have emerged as powerful tools for creating chiral compounds with high enantioselectivity. sci-hub.secsic.es

Enzymes, as highly specific catalysts, can be used to introduce stereogenic centers with remarkable control. sci-hub.se For instance, biocatalytic methods are increasingly used for the production of enantiomerically pure compounds, as the biological activity of enantiomers can differ significantly. sci-hub.se A two-step chemo-enzymatic method has been developed for the synthesis of oxygenated derivatives of propenylbenzenes, involving lipase-catalyzed epoxidation followed by microbial oxidation to yield hydroxy ketones. frontiersin.org This approach demonstrates the potential for creating chiral building blocks that could be incorporated into the this compound framework.

The Ugi four-component reaction (Ugi-4CR) is another powerful tool for generating molecular diversity and introducing chirality. A one-pot Ugi-4CR/de-Boc/cyclization process has been used to synthesize chiral N-protected 3-substituted (diketo)piperazines. researchgate.net This methodology, starting from N-protected L- or D-amino acids, allows for the creation of a wide array of enantiomerically pure compounds. researchgate.net

Furthermore, chiral heterocyclic capping groups can be introduced to create potent and selective inhibitors of biological targets. For example, a series of potent chiral inhibitors of histone deacetylase containing a heterocyclic capping group and an N-(2-aminophenyl)benzamide unit have been synthesized. researchgate.net These examples underscore the strategic importance of incorporating chiral elements to modulate the biological properties of this compound derivatives. The presence of a chiral center can introduce stereochemical complexities, and early synthetic methods sometimes suffered from racemization. However, modern techniques have largely overcome these challenges.

Below is a table summarizing various synthetic transformations and approaches for modifying this compound and related structures.

| Transformation Type | Reagents/Method | Functional Group Targeted | Product Type | Key Findings | Reference |

| Amide Bond Formation | Cesium Carbonate | Carboxylic Acid/Ester + Amine | Amide | Mild conditions, good yields (up to 90%) for benzamide derivatives. | acs.org |

| Reduction | TBAF, Hydrosilanes | α-Keto Amide | α-Hydroxy Amide or β-Amino Alcohol | Metal-free, chemoselective reduction. | rsc.org |

| N-Alkylation | Oxalyl Chloride, Ethanolamine | Amino Group | N,N-Dialkylamino Benzamide | Efficient synthesis of N-substituted derivatives. | whiterose.ac.uk |

| Chemo-enzymatic Synthesis | Lipase, Microbial Oxidation | Alkene | Chiral Diol/Hydroxy Ketone | Two-step process for creating oxygenated, chiral derivatives. | frontiersin.org |

| Multi-component Reaction | Ugi-4CR | Amino Acid, Aldehyde, Isocyanide, Carboxylic Acid | Chiral Diketopiperazines | One-pot synthesis of diverse, enantiomerically pure heterocycles. | researchgate.net |

| Chiral Heterocycle Incorporation | Chemical Synthesis | Amine/Carboxylic Acid | Chiral HDAC Inhibitors | Introduction of chiral capping groups for enhanced biological activity. | researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary technique for determining the detailed molecular structure of a compound in solution.

Proton NMR (¹H NMR)

A ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 3-amino-N-(2-hydroxyethyl)benzamide, this would involve analyzing the distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the ethyl group, and the protons on the amine and hydroxyl groups. However, no specific experimental ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for this compound has been found in published literature.

Carbon-13 NMR (¹³C NMR)

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. A spectrum for this compound would be expected to show distinct peaks for the carbonyl carbon, the aromatic carbons, and the two carbons of the hydroxyethyl (B10761427) group. A thorough search did not yield any published experimental ¹³C NMR spectra or a corresponding list of chemical shifts for this specific compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. The molecular weight of this compound is 180.21 g/mol . sigmaaldrich.com An experimental mass spectrum would confirm this molecular weight via the molecular ion peak (e.g., [M]+, [M+H]+). Analysis of the fragmentation peaks would help confirm the connectivity of the 3-aminobenzoyl and the N-(2-hydroxyethyl) moieties. However, no experimental mass spectrum or detailed fragmentation analysis for this compound is publicly available.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the various functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the O-H stretching of the alcohol, the C=O stretching of the amide, and the N-H bending of the amide. Despite the predictability of these features, no specific experimental IR spectrum or table of absorption frequencies for this compound could be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems like the benzene ring in this compound. The analysis would determine the wavelength of maximum absorption (λmax), which is characteristic of the compound's chromophores. A search for these specific data points for this compound did not yield any results.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and crystal packing information. The compound has a reported melting point of 67-69 °C, indicating it is a solid at room temperature and suitable for single-crystal X-ray analysis. sigmaaldrich.com However, there are no published reports containing the crystal structure or associated crystallographic data for this compound.

Analysis of Molecular Geometry and Conformation

Direct crystallographic data for this compound is not available. However, the crystal structure of its isomer, 2-Hydroxy-N-(2-hydroxyethyl)benzamide , provides significant insight into the likely molecular geometry and conformation. In this related compound, the molecule is not entirely planar. The least-squares planes defined by the aromatic carbon atoms and the amide group's C-O-N motif intersect at a dihedral angle, indicating a slight twist.

For this compound, a similar non-planar conformation can be expected. The core of the molecule consists of a benzene ring substituted at the 3-position with an amino group (-NH₂) and at the 1-position with an N-(2-hydroxyethyl)carboxamide side chain. The flexibility of the molecule is primarily determined by the rotation around several key single bonds:

The C(ring)–C(amide) bond.

The C(amide)–N(amide) bond.

The N(amide)–C(ethyl) bond.

The C(ethyl)–C(ethyl) bond.

The C(ethyl)–O(hydroxyl) bond.

The conformation of the N-(2-hydroxyethyl) side chain is particularly important. In the crystal structure of the 2-hydroxy isomer, the aliphatic hydroxyl group adopts a staggered conformation relative to the phenyl ring, which is an energetically favorable arrangement. It is reasonable to predict a similar staggered conformation for the 3-amino isomer to minimize steric hindrance.

Computational modeling would be required to determine the precise bond lengths, bond angles, and torsional angles for this compound. However, based on data from its 2-hydroxy isomer, the following table presents expected values for key geometric parameters.

| Parameter | Expected Value Range | Description |

| C-C (aromatic) | 1.37 - 1.40 Å | Bond lengths within the benzene ring. |

| C-N (amino) | ~1.38 Å | Bond length between the benzene ring and the amino group. |

| C-C (amide) | ~1.50 Å | Bond length between the benzene ring and the carbonyl carbon. |

| C=O (amide) | ~1.24 Å | Bond length of the carbonyl group in the amide. |

| C-N (amide) | ~1.33 Å | Bond length of the C-N bond within the amide group. |

| Dihedral Angle (Aromatic Ring vs. Amide Plane) | 10-20° | The expected twist between the plane of the benzene ring and the plane of the amide group. |

This table is generated based on expected values for similar organic compounds and detailed data from the crystallographic study of its 2-hydroxy isomer.

Investigation of Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding)

The functional groups present in this compound—specifically the primary amine (-NH₂), the secondary amide (-NH-), and the primary alcohol (-OH)—are all capable of participating in hydrogen bonding as both donors and acceptors. This capacity for extensive hydrogen bonding is expected to be the dominant force governing the supramolecular assembly of the molecule in the solid state.

While a specific crystal structure analysis for this compound is not published, the hydrogen bonding patterns observed in related benzamides can be used to predict the likely interactions. For instance, the crystal structure of 3'-(N-3-pyridylmethylene) aminobenzamide features a well-known amide-amide ribbon motif constructed from N–H···O hydrogen bonds tandfonline.com.

In this compound, a variety of inter- and intramolecular hydrogen bonds are possible:

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonds is lower in the 3-amino isomer compared to a 2-substituted isomer, where a six-membered ring can be formed between the substituent and the amide side chain. However, depending on the conformation of the flexible side chain, a hydrogen bond could potentially form between the hydroxyl group and the amide oxygen.

Intermolecular Hydrogen Bonding: This is expected to be the most significant type of interaction. The amide group can form strong N-H···O=C hydrogen bonds, often leading to the formation of chains or dimeric structures. The primary amine group provides two hydrogen bond donors and can also act as an acceptor. The hydroxyl group of the ethyl side chain is also a strong hydrogen bond donor and acceptor. These multiple interaction sites allow for the formation of a complex three-dimensional hydrogen-bonded network.

The following table summarizes the potential hydrogen bonding interactions.

| Donor | Acceptor | Type of Interaction | Expected Result |

| Amide N-H | Amide C=O | Intermolecular | Formation of chains or dimers, a common motif in benzamides tandfonline.com. |

| Amino N-H | Amide C=O | Intermolecular | Linking of molecules into a wider network. |

| Amino N-H | Hydroxyl O | Intermolecular | Contribution to the 3D network. |

| Hydroxyl O-H | Amide C=O | Intermolecular | Strong interaction contributing to the stability of the crystal lattice. |

| Hydroxyl O-H | Amino N | Intermolecular | Further cross-linking of the molecular chains. |

| Hydroxyl O-H | Hydroxyl O | Intermolecular | Formation of alcohol-alcohol hydrogen bonds. |

This table outlines the predicted hydrogen bonding capabilities based on the functional groups present in the molecule.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Specific thermogravimetric analysis (TGA) data for this compound is not available in the reviewed scientific literature. However, the thermal stability of the compound can be inferred from studies on other aminobenzamide and N-substituted benzamide (B126) derivatives.

Generally, benzamide compounds exhibit good thermal stability. For instance, in a study of N,N′‐(2‐(4‐(2‐aminobenzamido)butyl)pentane‐1,5‐diyl)bis(2‐aminobenzamide), a more complex derivative, decomposition was found to begin at approximately 300°C in air and 400°C under a nitrogen atmosphere, as determined by TGA nih.gov. Another study on poly(imide-benzoxazole) materials derived from aminobenzamide units showed 5% weight loss temperatures higher than 500°C in nitrogen, indicating the high thermal stability of the core benzamide structure bohrium.com.

For this compound, the thermal decomposition process under an inert atmosphere would likely involve the following stages:

Initial Decomposition: The initial weight loss would likely be associated with the fragmentation of the N-(2-hydroxyethyl) side chain. The C-N and C-C bonds in this aliphatic chain are generally weaker than the bonds within the aromatic ring and the amide group.

Major Decomposition: At higher temperatures, the cleavage of the amide bond and the degradation of the aromatic ring would occur. This would result in the release of gaseous products such as carbon oxides, nitrogen oxides, and water.

Char Formation: Aromatic compounds like benzamides often produce a significant amount of char residue at the end of the TGA analysis in an inert atmosphere.

A hypothetical TGA curve for this compound would likely show stability up to at least 200-250°C, followed by one or more decomposition steps. The exact temperatures and the percentage of weight loss at each step would depend on factors such as the heating rate and the atmosphere.

The table below provides a hypothetical summary of the expected thermal decomposition behavior based on data from related compounds.

| Temperature Range (°C) | Expected Weight Loss (%) | Associated Process |

| < 200 | Minimal | Stable, loss of any residual solvent or moisture. |

| 200 - 350 | 20 - 40 | Decomposition of the N-(2-hydroxyethyl) side chain. |

| > 350 | 40 - 60 | Decomposition of the benzamide core and aromatic ring. |

| > 600 | - | Formation of a stable char residue. |

This table is a hypothetical projection based on the thermal behavior of structurally similar benzamide derivatives and is not based on experimental data for the title compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)nih.gov

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. acs.org For 3-amino-N-(2-hydroxyethyl)benzamide, DFT studies can predict its three-dimensional geometry, electronic charge distribution, and spectroscopic characteristics.

The electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of chemical stability. sci-hub.se For substituted benzamides, the introduction of an amino group, an electron-donating group, is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. acs.org The presence of the N-(2-hydroxyethyl) group can also influence the electronic properties through intramolecular hydrogen bonding possibilities. conicet.gov.ar

Table 1: Predicted Electronic Properties of Substituted Benzamides (Illustrative)

| Property | Benzamide (B126) (Reference) | 3-Aminobenzamide (B1265367) (Expected Trend) | This compound (Expected Trend) |

| HOMO Energy | Lower | Higher | Higher |

| LUMO Energy | Higher | Similar/Slightly Lower | Similar/Slightly Lower |

| HOMO-LUMO Gap | Larger | Smaller | Smaller |

Note: This table is illustrative and based on general principles of substituent effects on the electronic structure of benzamide derivatives. Specific values for this compound would require dedicated DFT calculations.

DFT calculations can be employed to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). acs.org By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental data can aid in the structural confirmation of the synthesized compound. nih.gov The accuracy of these predictions depends on the level of theory and basis set used in the calculations. acs.org

Molecular Docking and Dynamics Simulationssci-hub.semdpi.com

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. pensoft.netpnrjournal.com

Molecular docking simulations can predict the preferred binding orientation and conformation of this compound within the active site of a target macromolecule. These simulations score different poses based on factors like shape complementarity and intermolecular interactions. The amino group and the hydroxyethyl (B10761427) group of the compound are capable of forming hydrogen bonds, which are often crucial for specific binding. researchgate.netacs.org The benzamide core can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket. mdpi.com For instance, studies on similar aminobenzamide derivatives have shown interactions with key residues in the active sites of enzymes like poly(ADP-ribose) polymerase (PARP). researchgate.net

While docking provides a static picture of the binding, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-protein complex over time. researchgate.netnih.gov MD simulations can be used to assess the stability of the predicted binding pose and to estimate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. researchgate.net These simulations can also reveal the conformational changes that both the ligand and the protein may undergo upon binding, providing a more complete understanding of the interaction. whiterose.ac.uk The flexibility of the N-(2-hydroxyethyl) side chain would be of particular interest in MD simulations, as its conformational dynamics could play a significant role in adapting to the binding site. nih.gov

Structure-Activity Relationship (SAR) Modelingnih.gov

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.nettandfonline.combenthamdirect.com For this compound, SAR studies would involve comparing its activity to that of a library of related benzamide derivatives. By systematically modifying the substituents on the phenyl ring and the N-alkyl side chain, researchers can identify the structural features that are critical for a desired biological effect. mdpi.comresearchgate.net For example, the position of the amino group (ortho, meta, or para) and the nature of the N-substituent can significantly impact activity. researchgate.net Computational SAR approaches, such as the development of quantitative structure-activity relationship (QSAR) models, can then be used to build predictive models that can guide the design of new, more potent analogs. researchgate.net

Computational Prediction of Molecular Descriptors (e.g., TPSA, Rotatable Bonds)

In the absence of extensive experimental data, computational methods serve as a powerful tool for predicting the physicochemical properties and pharmacokinetic profiles of chemical compounds. Molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, are crucial in these predictions. For this compound, several key molecular descriptors have been calculated using computational software, providing valuable insights into its likely behavior in biological systems.

One of the most important descriptors for predicting drug absorption and brain penetration is the Topological Polar Surface Area (TPSA). TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This descriptor correlates well with the hydrogen bonding potential of a compound and its ability to permeate cell membranes.

Another critical descriptor is the number of rotatable bonds. This value quantifies the conformational flexibility of a molecule. A higher number of rotatable bonds is often associated with lower oral bioavailability, as conformationally flexible molecules may lose more entropy upon binding to a receptor.

Computational tools and databases, such as those provided by the National Center for Biotechnology Information's PubChem database, offer calculated values for these and other molecular descriptors. These predictions are based on the two-dimensional and three-dimensional structure of the molecule and are widely used in the fields of medicinal chemistry and drug discovery to assess the "drug-likeness" of a compound.

The predicted molecular descriptors for this compound are summarized in the table below. These values provide a theoretical foundation for understanding the compound's structure-activity relationships.

Table 1: Computationally Predicted Molecular Descriptors for this compound

| Molecular Descriptor | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 78.49 Ų | PubChem |

| Number of Rotatable Bonds | 4 | PubChem |

| Molecular Weight | 180.21 g/mol | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Formal Charge | 0 | PubChem |

| Refractivity | 50.39 m³/mol | PubChem |

Investigation of Biological Activities and Molecular Mechanisms Excluding Clinical Studies

Enzyme Modulation and Inhibition Studies

The benzamide (B126) scaffold is a key feature in a multitude of enzyme inhibitors. The specific substitutions on the benzamide ring and at the amide nitrogen dictate the potency and selectivity of these compounds.

Benzamides, particularly the N-(2-aminophenyl)-benzamide class, are recognized as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation. acs.org These inhibitors are key targets for cancer therapy as they can induce cell cycle arrest, differentiation, and apoptosis. acs.org

Derivatives of N-(2-aminophenyl)-benzamide have demonstrated significant inhibitory activity, particularly against Class I HDACs (HDAC1, HDAC2, and HDAC3). acs.orgnih.gov The selectivity is highly dependent on the substitution patterns on the benzamide structure.

For instance, introducing a phenyl group at the 5-position of the benzamide ring can increase selectivity for HDAC1/2 over HDAC3. nih.gov One such compound, known as HDACi 3, showed a ~75-fold preference for HDAC1 over HDAC3 based on IC₅₀ values. nih.gov A novel series of inhibitors featuring a chiral oxazoline (B21484) capping group and an N-(2-aminophenyl)-benzamide unit also exhibited potent, low nanomolar inhibition of HDAC3, with significant selectivity over other isoforms. acs.orgacs.org Specifically, compound 15k from this series showed IC₅₀ values of 80 nM, 110 nM, and 6 nM for HDAC1, HDAC2, and HDAC3-NCoR2, respectively, while displaying weak inhibition of other HDACs like HDAC4, 5, 6, 7, 8, 9, 10, and 11. acs.org

Another derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) , also displayed Class I selectivity with IC₅₀ values of 95.2 nM against HDAC1, 260.7 nM against HDAC2, and 255.7 nM against HDAC3. frontiersin.org This compound was notably selective for HDAC1 over HDAC2 and HDAC3. frontiersin.org

| Compound Class/Derivative | Target HDAC Isoform | Potency (IC₅₀) | Selectivity Profile |

| HDACi 3 (5-phenyl substituted benzamide) | HDAC1 | - | ~75-fold preference for HDAC1 over HDAC3 nih.gov |

| 15k (chiral oxazoline cap) | HDAC1 | 80 nM | Class I selective; potent against HDAC3 acs.org |

| HDAC2 | 110 nM | acs.org | |

| HDAC3-NCoR2 | 6 nM | acs.org | |

| HDACs 4, 5, 6, 7, 9 | >100,000 nM | acs.org | |

| HDAC8 | 25,000 nM | acs.org | |

| HDAC11 | >2,000 nM | acs.org | |

| NA (N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) | HDAC1 | 95.2 nM | Class I selective; 2.74-fold vs HDAC2, 2.69-fold vs HDAC3 frontiersin.org |

| HDAC2 | 260.7 nM | frontiersin.org | |

| HDAC3 | 255.7 nM | frontiersin.org | |

| HDACs 4, 6, 7, 8, 9 | >5,000 nM | frontiersin.org |

The mechanism of action for benzamide-based HDAC inhibitors involves the N-(2-aminophenyl)benzamide unit binding to the zinc ion within the enzyme's active site. researchgate.net The cap region of the inhibitor interacts with the rim of the enzyme's catalytic cavity, while a linker portion fits into a hydrophobic tunnel, positioning the zinc-binding group correctly. acs.org

Studies have revealed that subtle structural changes can lead to different binding modes. For example, X-ray crystallography of HDAC2 bound to different 2-substituted benzamides showed varied interactions with the catalytic zinc ion, explaining significant differences in isoform selectivity. nih.gov Furthermore, research into inhibitors active in Friedreich's Ataxia models found that compounds targeting HDACs 1 and 3 exhibited a slow-on/slow-off binding mechanism, a kinetic property not observed in selective inhibitors of only HDAC1 or HDAC3. nih.gov

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, making it a target for type 2 diabetes treatment. arabjchem.org While various triazolopyrazine derivatives and other scaffolds are known DPP-IV inhibitors, extensive searches of scientific literature did not yield specific studies investigating 3-amino-N-(2-hydroxyethyl)benzamide as a DPP-IV inhibitor. arabjchem.orgresearchgate.net

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is over-expressed in many cancers and is involved in cell survival and migration. mdpi.com A structural derivative, 2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide , which incorporates the N-(2-hydroxyethyl)benzamide moiety, has been synthesized and identified as a potential FAK inhibitor. mdpi.com This highlights that the core benzamide structure can be integrated into more complex molecules to target other critical enzyme systems like FAK. mdpi.comnewdrugapprovals.org

Histone Deacetylase (HDAC) Inhibition

Receptor Agonism and Antagonism Research

The benzamide structure is a versatile scaffold found in compounds that interact with a wide range of receptors. For example, different benzamide derivatives have been reported as antagonists for dopamine (B1211576) D2, serotonin (B10506) 5-HT3, and vasopressin receptors. scispace.comgoogle.com However, based on the available scientific literature, there is no specific research detailing the agonist or antagonist activities of the compound this compound itself at any particular receptor.

Based on a thorough investigation of publicly available scientific literature, there is a lack of specific research data concerning the biological activities and molecular mechanisms of the chemical compound This compound as outlined in the user's request.

Searches conducted to find information on this compound's role as a G protein-coupled receptor (GPCR) modulator, its effects on G protein/cAMP signaling pathways, its antiproliferative activity, its ability to induce cell cycle arrest and apoptosis, its modulation of cellular stress responses, and its interactions with cellular signal transduction pathways did not yield any specific results for "this compound".

While the broader class of benzamides and other specific derivatives have been the subject of research in these areas, the strict constraint to focus solely on "this compound" means that this information cannot be used. For example, research has been published on other benzamide derivatives as GPR52 agonists and as potential anticancer agents. ontosight.ainih.govchemrxiv.orgfrontiersin.orgfrontiersin.org However, these findings are not directly attributable to the specific compound .

Due to the absence of specific scientific data for "this compound" in the requested areas, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline.

Protein Interaction Profiling

Research into the protein interactions of this compound derivatives has revealed their potential to modulate the activity of various biological targets, including enzymes and receptors. The core structure, featuring a benzamide backbone, an amino group, and a hydroxyethyl (B10761427) tail, allows for a range of interactions that are crucial for its biological effects.

The 2-hydroxyethyl group is particularly important for forming hydrogen bonds within the active sites of target proteins. nih.gov Concurrently, the amino group can engage in electrostatic interactions, further stabilizing the binding of the compound to its molecular target. This dual-interaction capability is a key determinant of the compound's mechanism of action.

Derivatives of this scaffold have been investigated for their ability to interact with several protein families:

G Protein-Coupled Receptors (GPCRs): Certain derivatives have been identified as potent agonists for GPCRs like GPR52. chemrxiv.org The flexibility of the scaffold is thought to contribute to enhanced efficacy in activating G protein-mediated signaling pathways. chemrxiv.org

Enzyme Inhibition: The benzamide structure is a common motif in various enzyme inhibitors. For instance, related benzamide derivatives have been studied as inhibitors of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). nih.govresearchgate.net

Receptor-Coregulator Interactions: Tris-benzamide analogs have been designed to mimic α-helical protein structures and modulate the interaction between estrogen receptor α (ERα) and its coregulator proteins. nih.govacs.org

Structure-Activity Relationship (SAR) Investigations in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound and its analogs, these investigations have provided valuable insights into how chemical modifications affect their potency and efficacy.

Influence of Substituent Position and Nature on Biological Response

The biological activity of benzamide derivatives is highly dependent on the nature, number, and position of substituents on the aromatic ring. mdpi.com

Substituents on the Benzamide Ring (Ring A):

The position of the amino group is critical. Shifting the amide group from the 1-position to the 6-position on the benzamide ring has been shown to cause a significant loss of potency in some GPR52 agonists. chemrxiv.org

Adding small alkyl groups, such as a methyl group, at the 2-position of the benzamide ring can improve potency. chemrxiv.org

In contrast, substitutions at the 4-position of the benzamide ring have been found to be poorly tolerated, leading to a substantial decrease in potency for certain GPR52 agonists. chemrxiv.org

Substituents on Other Aromatic Rings (in Analogs):

In more complex analogs with additional aromatic rings, the position and nature of substituents continue to play a pivotal role. For example, in a series of GPR52 agonists, introducing a trifluoromethyl (CF3) group at specific positions on a linked pyridine (B92270) ring led to a significant increase in potency. chemrxiv.org The potency was found to follow the order OCF3 > CF3 > OMe > F > H, with minimal impact on efficacy. chemrxiv.org

Electron-donating groups on an acridine (B1665455) moiety have been shown to enhance anticancer activity, possibly due to more effective DNA interaction. rsc.org Conversely, electron-withdrawing groups like nitro groups can decrease activity in some cholinesterase inhibitors. rsc.org

The following table summarizes the observed effects of substituent modifications on the biological activity of this compound analogs in the context of GPR52 agonism. chemrxiv.org

| Interactive Data Table: SAR of GPR52 Agonists | |

| Modification | Observed Effect on Biological Activity |

| Addition of a methyl group at the 2-position of the benzamide ring. | Improved potency. |

| Substitution at the 4-position of the benzamide ring. | Significant decrease in potency. |

| Transposition of the amide from the 1-position to the 6-position of the benzamide ring. | Substantial loss in potency. |

| Introduction of a CF3 group at the 3,5-positions of a linked pyridine ring. | 4-fold increase in potency. |

| Introduction of Cl at the 3-position and F at the 5-position of a linked pyridine ring. | Similar activity to the 2-methyl benzamide analog. |

| Introduction of Cl at the 4-position and F at the 2-position of a linked pyridine ring. | Reduction in potency. |

Role of Molecular Conformation and Chirality in Target Binding

The three-dimensional arrangement of a molecule, including its conformation and chirality, is a critical factor in determining its interaction with a biological target.

Molecular Conformation:

The flexibility of the molecular scaffold can be advantageous. For instance, opening a rigid indoline (B122111) ring to a more flexible open-ring scaffold in a series of GPR52 agonists led to an increase in efficacy. chemrxiv.org This enhanced flexibility is presumed to allow for a better fit within the receptor's binding pocket. chemrxiv.org

Conversely, in some cases, conformational restriction can be beneficial. The introduction of a trans-4-phenylcyclohexyl group at the C-terminus of a tris-benzamide ERα modulator led to a more than 10-fold increase in binding affinity and cell growth inhibition potency compared to the parent compound. nih.gov The trans geometry was found to be crucial for optimal protein interaction, as the cis-isomer displayed significantly lower potency. acs.org

Chirality:

Chirality, or the "handedness" of a molecule, can have a profound impact on biological activity. In a series of histone deacetylase (HDAC) inhibitors, the introduction of chiral heterocyclic capping groups was a key feature. researchgate.net These chiral centers can lead to stereospecific interactions within the enzyme's active site, influencing both potency and selectivity. For example, specific stereoisomers of these HDAC inhibitors showed potent inhibition of HDAC3. researchgate.net

The following table highlights the importance of molecular conformation and chirality in the biological activity of benzamide derivatives.

| Interactive Data Table: Role of Conformation and Chirality | |

| Structural Feature | Impact on Biological Activity |

| Flexible open-ring scaffold (vs. rigid indoline) in GPR52 agonists. chemrxiv.org | Increased efficacy. |

| trans-4-phenylcyclohexyl group in an ERα modulator. nih.govacs.org | Greater than 10-fold increase in binding affinity and potency. |

| cis-4-phenylcyclohexyl group in an ERα modulator. acs.org | Substantially lowered potency compared to the trans-isomer. |

| Chiral heterocyclic capping groups in HDAC inhibitors. researchgate.net | Potent and selective inhibition of specific HDAC isoforms. |

Medicinal Chemistry and Rational Compound Design Principles

Strategies for Scaffold Modification and Optimization

The 3-aminobenzamide (B1265367) scaffold is a foundational structure for developing more potent and selective PARP inhibitors. tandfonline.comnih.gov Medicinal chemists employ several strategies to modify and optimize this scaffold to enhance its therapeutic properties.

Structural Rigidification: One common strategy involves the rigidification of the benzamide (B126) amide group. For instance, incorporating the amide into a ring system, such as in phthalazinone-based derivatives, can improve potency by pre-organizing the molecule into a conformation favorable for binding. mdpi.com

Substitution on the Aryl Ring: The placement of substituents on the benzene (B151609) ring is critical. Electron-donating groups at the 3-position, such as the amino group in 3-aminobenzamide, have been shown to increase inhibitory potency. mdpi.com Further modifications at other positions can be explored to improve interactions with the enzyme's active site or to enhance physicochemical properties.

Side Chain Extension: The N-substituted side chain, such as the -(2-hydroxyethyl) group in 3-amino-N-(2-hydroxyethyl)benzamide, offers a vector for modification. Extending or altering this chain can create additional interactions with the enzyme or modulate properties like solubility and cell permeability. For example, coupling various amines to a benzimidazole-4-carboxamide scaffold, a related structure, has been used to create derivatives with altered allosteric properties. portlandpress.com

Bioisosteric Replacement: The benzamide core itself can be replaced with other heterocyclic systems that maintain the key hydrogen bonding interactions with the target enzyme. Scaffolds like quinazolinone and taylorandfrancis.comnih.govcymitquimica.comtriazolo[3,4-b]benzothiazole have been successfully used to develop potent PARP inhibitors, demonstrating the versatility of nicotinamide (B372718) mimics. nih.govacs.org

These modifications aim to create compounds that not only bind tightly to the target but also possess improved drug-like properties, a process often guided by structure-activity relationship (SAR) studies and computational modeling. diva-portal.orgtandfonline.com

Lead Compound Identification and Development

3-Aminobenzamide (3-AB) is considered a prototype lead PARP inhibitor. taylorandfrancis.com It was one of the first compounds identified to inhibit PARP and was instrumental in demonstrating that PARP inhibition could enhance the cytotoxicity of DNA-damaging agents, a key concept in cancer therapy. nih.govtaylorandfrancis.com The development from this initial lead has followed a clear trajectory:

First-Generation Inhibitors: Simple nicotinamide analogues, including 3-AB, characterized the first wave of PARP inhibitors. While crucial for proof-of-concept studies, they suffered from low potency, requiring high concentrations to be effective. nih.govnih.gov For example, 3-AB has an IC50 (the concentration required to inhibit 50% of enzyme activity) of approximately 30 µM. bpsbioscience.com

Second and Third-Generation Inhibitors: To improve upon the initial leads, structure-activity relationship (SAR) studies were conducted. This led to the development of more potent inhibitors. For instance, compounds like NU1025 and PD128763 were found to be about 50-fold more potent than 3-AB. nih.gov

Modern Inhibitors: Contemporary drug design efforts have produced highly potent and selective inhibitors with nanomolar IC50 values, several of which have been approved for clinical use (e.g., olaparib, rucaparib). ljmu.ac.uksci-hub.se These advanced compounds often feature more complex scaffolds that build upon the core interactions established by the original benzamide leads but achieve greater affinity and selectivity through additional contact points within the enzyme's active site. diva-portal.org

The journey from 3-AB to modern clinical candidates illustrates a classic lead development process, where an initial, modestly active compound serves as the starting point for iterative chemical refinement to produce highly effective drugs.

Design Principles for Selective Molecular Target Engagement

While early inhibitors like 3-aminobenzamide were relatively non-selective, modern drug design focuses on achieving selectivity for specific PARP family members (e.g., PARP1 vs. PARP2) or designing dual-target inhibitors. diva-portal.orgfrontiersin.org The key principles for achieving selective engagement include:

Exploiting Active Site Differences: The NAD+ binding site, where benzamides bind, is highly conserved across the PARP family. However, subtle differences in surrounding regions, such as the donor (D) and acceptor loops, can be exploited. frontiersin.orgmdpi.com Designing inhibitors with substituents that extend into these less conserved regions can confer selectivity. mdpi.com

Targeting Allosteric Sites: Instead of solely competing at the active site, some inhibitors are designed to modulate the enzyme's function allosterically. This involves creating compounds that bind in a way that interferes with the protein's conformational changes, which are necessary for its catalytic cycle. portlandpress.comresearchgate.net For example, modifications to the veliparib (B1684213) scaffold were designed to engage the helical domain (HD) of PARP1, promoting its retention on DNA and creating a different pharmacological effect than simple catalytic inhibition. researchgate.net

Structure-Based Design and Docking: Co-crystal structures of inhibitors bound to their target enzymes provide invaluable blueprints for rational design. frontiersin.org These structures reveal the key interactions, such as hydrogen bonds between the inhibitor's carboxamide group and the backbone atoms of Glycine and Serine residues in the active site, and π-π stacking with a Tyrosine residue. diva-portal.orgfrontiersin.org Molecular docking simulations use these structural insights to predict how novel chemical entities will bind, allowing chemists to prioritize the synthesis of compounds with a higher likelihood of potent and selective activity. researchgate.net

By combining these strategies, researchers can fine-tune the interaction of a benzamide-based inhibitor with its target, moving from broad-spectrum activity to highly specific molecular engagement.

Methodologies for Enhancing Potency and Efficacy

Increasing the potency and efficacy of a lead compound like this compound involves a multi-pronged approach focused on optimizing its interaction with the target and its behavior in a biological system.

Structure-Activity Relationship (SAR) Studies: SAR is a cornerstone of potency enhancement. It involves systematically modifying the chemical structure of the lead compound and measuring the effect of each change on its biological activity. For example, a library of 2-methoxybenzaldehyde (B41997) derivatives coupled with 3-aminobenzamide was synthesized to probe the SAR and identify compounds with improved PARP1 inhibition. tandfonline.com Similarly, optimization of a 2-aminobenzamide (B116534) lead compound through modifications on its C-ring led to a derivative with a five-fold enhancement in antiviral activity. nih.gov

Fragment-Based and Scaffold Hopping Approaches: In fragment-based design, small molecular fragments that bind to the target are identified and then linked or grown to create a more potent lead. Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a structurally different one while retaining the key binding elements. This can lead to compounds with novel intellectual property and improved properties. nih.gov

Dual-Target Inhibition: In some cases, efficacy can be enhanced by designing a single molecule that inhibits two distinct targets involved in a disease pathway. For example, researchers have pursued the design of dual PARP1 and BRD4 inhibitors, which may require detailed SAR analysis to successfully combine the necessary pharmacophores onto a single scaffold. diva-portal.org

Improving Cellular Activity: High enzymatic potency (e.g., a low IC50 value) does not always translate to high efficacy in a cellular context. A compound must be able to enter the cell and reach its target. Therefore, optimization also focuses on properties like cell permeability and resistance to efflux pumps. The development of o-aminobenzamide derivatives as anti-gastric cancer agents involved evaluating not just enzymatic activity but also cytotoxicity against cancer cell lines, induction of apoptosis, and inhibition of cell migration. researchgate.net

The table below presents IC50 values for 3-aminobenzamide and other related inhibitors, illustrating the range of potencies achieved through these optimization methodologies.

| Compound | Target | IC50 | Notes |

| 3-Aminobenzamide (3-AB) | PARP | ~30 µM bpsbioscience.com | First-generation, prototype inhibitor. taylorandfrancis.com |

| NU1025 | PARP | ~0.6 µM | ~50-fold more potent than 3-AB. nih.gov |

| Olaparib | PARP1/2 | Low nM | Clinically approved, potent inhibitor. diva-portal.orgljmu.ac.uk |

| Compound 6m | HIV-1 Vif | 0.07 µM | Potent Vif antagonist developed from a 2-aminobenzamide lead. nih.gov |

| Compound F8 | HGC-27 cell line | 0.28 µM | o-Aminobenzamide derivative with potent anti-gastric cancer activity. researchgate.net |

This table is for illustrative purposes. IC50 values can vary based on experimental conditions.

Consideration of Biological Barrier Permeability in Preclinical Design (e.g., blood-brain barrier)

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical design parameter. The BBB is a highly selective barrier that protects the brain, and many potential drugs fail because they cannot penetrate it.

Studies have shown that PARP inhibition can be neuroprotective in models of traumatic brain injury (TBI) and stroke. nih.govnih.govoup.com In a rat model of TBI, the parent compound 3-aminobenzamide (3-AB) was shown to decrease BBB permeability and reduce edema, suggesting it can cross the BBB and exert a protective effect. nih.gov

Key physicochemical properties influence a compound's ability to cross the BBB. Generally, molecules with low molecular weight, limited hydrogen bonding capacity, and a certain level of lipophilicity are more likely to passively diffuse across the barrier. The polar surface area (PSA) is a particularly useful predictor; a lower PSA is often associated with better brain penetration. acs.org

In the design of CNS-active inhibitors, medicinal chemists must balance the structural features required for potent target engagement with those needed for BBB permeability. For instance, in the development of brain-penetrant histone deacetylase (HDAC) inhibitors, another class of enzyme inhibitors, researchers found that incorporating a basic benzylic amine was a key element for conferring BBB penetration in a benzamide series. acs.org Predictive models, using parameters like PSA and molecular volume, are often employed in preclinical design to assess the likelihood of a compound reaching its CNS target. acs.orgbenthamdirect.com The N-(2-hydroxyethyl) group on the title compound adds polarity, which would need to be carefully considered and potentially masked or modified in a pro-drug strategy if high CNS exposure were a primary goal.

Diverse Research Applications of the Chemical Compound

Role as a Synthetic Building Block in Organic Chemistry

3-amino-N-(2-hydroxyethyl)benzamide serves as a valuable intermediate in organic synthesis, primarily due to its trifunctional nature. The amino, hydroxyl, and amide groups can undergo various chemical transformations, allowing for the construction of more complex molecules.

The amino group can readily participate in reactions such as acylation and alkylation. For instance, the acylation of the amino group in the related compound 3-aminobenzylalcohol with 3-acetylamino-benzoic acid has been documented in the synthesis of 3-acetylamino-N-[3-(2-hydroxyethyl)phenyl]-benzamide. wiley-vch.de This suggests that this compound could similarly be acylated to introduce a wide range of substituents, thereby modifying the compound's properties for various applications. evitachem.com

Furthermore, the primary hydroxyl group can be oxidized to an aldehyde, as demonstrated in the conversion of 3-acetylamino-N-[3-(2-hydroxyethyl)phenyl]-benzamide to 3-(acetylamino)-N-(3-formylphenyl)-benzamide using Dess-Martin periodinane. wiley-vch.de This aldehyde functionality can then be used in subsequent reactions, such as reductive aminations, to build even more elaborate molecular architectures.

The fundamental synthesis of the parent structure, N-(2-hydroxyethyl)benzamide, is achieved by reacting benzoyl chloride with ethanolamine (B43304). The introduction of the 3-amino group provides a key functional handle for further derivatization, making this compound a useful scaffold for creating libraries of compounds for screening in various applications. The synthesis of related heterocyclic compounds, such as 2-azetidinones and tetrahydro-1,3-oxazines from N-(3-hydroxypropyl) imines, highlights the potential of similar structures to act as precursors to a variety of heterocyclic systems.

Table 1: Synthetic Transformations Involving Related Benzamide (B126) Structures

| Starting Material | Reagent(s) | Product | Research Focus | Reference |

| 3-Aminobenzylalcohol | 3-Acetylamino-benzoic acid, EDC | 3-Acetylamino-N-[3-(2-hydroxyethyl)phenyl]-benzamide | Synthesis of complex benzamide derivatives | wiley-vch.de |

| 3-Acetylamino-N-[3-(2-hydroxyethyl)phenyl]-benzamide | Dess-Martin periodinane | 3-(Acetylamino)-N-(3-formylphenyl)-benzamide | Oxidation of hydroxyl group to aldehyde | wiley-vch.de |

| Benzoyl chloride | Ethanolamine | N-(2-hydroxyethyl)benzamide | Fundamental benzamide synthesis | |

| N-(3-Hydroxypropyl) imines | Phenoxy acetic acid, triethylamine (B128534), benzenesulphonyl chloride | β-Lactams | Synthesis of heterocyclic compounds |

Investigation in Enzyme-Mediated Chemical Transformations

The use of enzymes in chemical synthesis offers a green and highly selective alternative to traditional chemical methods. While direct enzymatic studies on this compound are not extensively reported, research on structurally similar compounds demonstrates the potential for its use in biocatalysis.

Laccase, a polyphenol oxidase, has been shown to catalyze the derivatization of various compounds. For example, laccase from Trametes sp. has been used for the C-N coupling of 2,5-dihydroxy-N-(2-hydroxyethyl)-benzamide with the amino group of L-tryptophan. nih.gov This reaction proceeds via the oxidation of the hydroquinone (B1673460) moiety to a reactive quinone, which then couples with the amine. The kinetics of such laccase-mediated reactions have been studied, showing a gradual decrease in substrate concentration with a corresponding increase in the product. researchgate.net This suggests that if this compound were appropriately hydroxylated, it could also serve as a substrate for laccase-mediated transformations.

The broader field of biocatalysis has explored the use of enzymes for creating amide bonds, offering a more sustainable approach compared to traditional methods that often require harsh conditions and toxic reagents. echemi.com While not directly involving this compound, these studies pave the way for future research into its potential as a substrate or building block in enzyme-catalyzed reactions.

Exploration in Coordination Chemistry as a Ligand

The presence of nitrogen and oxygen donor atoms in this compound makes it a potential ligand for the formation of coordination complexes with various metal ions. The amino group, the amide oxygen, and the hydroxyl oxygen can all potentially coordinate to a metal center.

Research on related benzamide derivatives has shown their ability to form metal-organic frameworks (MOFs). For instance, 3,5-di-tert-butyl-2-hydroxy-N-(2-hydroxyethyl)-benzamide has been used as a pro-ligand to synthesize Os(VI)O2/K metal-organic frameworks. exlibrisgroup.comfigshare.com In these structures, the ligand coordinates to the osmium ion in a trianionic NO2 fashion through the N-amidate, O-phenolate, and O-alcoholate donor atoms. exlibrisgroup.comfigshare.com This demonstrates the capability of the N-(2-hydroxyethyl)benzamide scaffold to participate in the formation of extended coordination networks.

Furthermore, studies on Cu(II) complexes with various pyridine (B92270) and amino benzamides have shown that the amide oxygen and the amino nitrogen can act as donor sites. bohrium.com The coordination of these ligands to metal centers can lead to the formation of discrete complexes or extended coordination polymers. The resulting structures often exhibit interesting magnetic and spectroscopic properties. acs.org Given these precedents, this compound is a promising candidate for the synthesis of new coordination compounds and metal-organic frameworks with potentially interesting catalytic, magnetic, or luminescent properties. mdpi.comresearchgate.net

Table 2: Coordination Chemistry of Related Benzamide Ligands

| Ligand | Metal Ion | Resulting Structure | Research Focus | Reference |

| 3,5-di-tert-butyl-2-hydroxy-N-(2-hydroxyethyl)-benzamide | Os(VI), K(I) | 2D-grid and 3D-porous H-bonding networks | Metal-Organic Frameworks | exlibrisgroup.comfigshare.com |

| 2- and 4-amino benzamides | Cu(II) | 1D and 2D coordination polymers | Coordination polymers with interesting EPR patterns | bohrium.com |

| 2-((thiophen-2-ylmethylene)amino)benzamide | Ni(II), Zn(II) | Metal complexes | Spectroscopic and thermal characterization | researchgate.net |

| N-(3-pyridyl)-benzamide | Various | Trimorphic coordination polymers | Insight into the formation of coordination compounds | acs.org |

Potential Applications in Agrochemical Research

Benzamide derivatives are a well-established class of compounds in the agrochemical industry, with various members exhibiting herbicidal, insecticidal, and fungicidal properties. echemi.com While specific studies on the agrochemical activity of this compound are limited, the general activity of the benzamide class suggests its potential in this area.

The development of novel pesticides is crucial for modern agriculture. Research into new insect growth regulators has included N,N'-substituted benzamide derivatives. growingscience.com The insecticidal activity of various synthesized compounds is often screened against common pests like Aphis nerii and Spodoptera littoralis. researchgate.netacs.orgacs.org For example, a study on cyano-containing derivatives reported potent insecticidal activity for some of the synthesized compounds, with LC50 values in the parts-per-million range. researchgate.net

The structural features of this compound, particularly the amino group, provide a site for further chemical modification to create a library of derivatives. These derivatives could then be screened for a range of agrochemical activities. The synthesis of related pyrrole (B145914) derivatives has also yielded compounds with promising insecticidal activity against the cotton leafworm. acs.org This highlights the potential for discovering new agrochemicals by modifying and testing core structures like this compound.

Research in Polymer and Resin Development

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a potential monomer for the synthesis of polymers, particularly poly(ester amide)s and other related resins. These polymers can have a wide range of applications, including in coatings, adhesives, and binders.

Research has been conducted on the synthesis of new modified poly(ester amide) (PEA) resins using the related compound 4-amino-N,N-bis(2-hydroxyethyl)benzamide as a modifier. whiterose.ac.ukresearchgate.netresearchgate.net The incorporation of this modifier was found to enhance the physicochemical, mechanical, and corrosion resistance properties of the resulting resins. whiterose.ac.ukresearchgate.net The synthesis of these resins typically involves a polycondensation reaction between a diacid (or its anhydride) and a diol or an amino-alcohol.

Similarly, biodegradable poly(ester amide) resins have been synthesized from N,N-bis(2-hydroxy ethyl) fatty amides derived from castor oil. researchgate.net These studies demonstrate that the inclusion of amide and hydroxyl functionalities within the polymer backbone can lead to materials with improved properties. The synthesis of poly(ester-amide)s derived from PET has also been explored, where bisester amide units are incorporated into the polymer chain. upc.edu

Given these examples, it is plausible that this compound could be used as a co-monomer in polymerization reactions to introduce specific functionalities and to tailor the properties of the resulting polymers and resins for various applications in surface coatings and materials science. researchgate.net

Q & A

Q. Optimization :

- Apply factorial design to test variables (temperature, solvent, catalyst loading) and identify optimal conditions .

- Monitor reaction progress via TLC or HPLC to minimize side products.

[Basic] What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation address common ambiguities?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns and hydrogen bonding (e.g., hydroxyethyl group resonance at δ 3.4–3.7 ppm) .

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm) and N-H bends (~3300 cm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight and fragmentation patterns .

Q. Addressing Ambiguities :

- For overlapping NMR signals, employ 2D techniques (COSY, HSQC) .

- Cross-validate with X-ray crystallography for absolute configuration confirmation .

[Advanced] How can researchers resolve contradictory biological activity data observed in different assay systems for this compound?

Methodological Answer:

- Comparative Assay Design : Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate variables .

- Orthogonal Validation : Use surface plasmon resonance (SPR) for binding affinity and cell-based assays (e.g., trypanocidal activity in Trypanosoma brucei) to confirm mechanistic consistency .

- Meta-Analysis : Apply statistical tools to reconcile discrepancies, considering assay sensitivity and interference (e.g., solvent effects) .

[Advanced] What computational approaches are effective in predicting the binding modes of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., Trypanosoma brucei inhibitors) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted binding poses .

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP and H-bond donor counts .

[Advanced] How does the presence of hydroxyethyl and amino groups influence the compound's solubility and crystallinity, and what formulation strategies address these challenges?

Methodological Answer:

- Solubility Analysis :

- Crystallinity Optimization :

[Basic] What are the key considerations in designing structure-activity relationship (SAR) studies for derivatives of this benzamide?

Methodological Answer:

- Substituent Variation : Systematically modify the benzamide core (e.g., nitro, chloro, or methyl groups) to assess electronic effects .

- Bioisosteric Replacement : Replace hydroxyethyl with morpholine or piperazine to probe steric and electronic impacts .

- Data Collection : Use IC values from dose-response curves and correlate with computational descriptors (e.g., Hammett constants) .

[Advanced] How can researchers validate the proposed metabolic pathways of this compound using isotopic labeling and mass spectrometry?

Methodological Answer:

- Isotopic Labeling : Synthesize C- or H-labeled analogs at the amino or hydroxyethyl positions .

- In Vitro Metabolism : Incubate with liver microsomes and track metabolites via LC-HRMS .

- Pathway Mapping : Use software like MetaboAnalyst to identify phase I/II metabolites (e.g., glucuronidation or oxidation products) .

[Basic] What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., dichloromethane) .

- Waste Disposal : Segregate chemical waste and neutralize acidic/basic byproducts before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.